(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enenitrile
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Overview
Description
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom on the phenyl ring using brominating agents like bromine or N-bromosuccinimide (NBS).
Quinoline Derivative Formation: Synthesis of the quinoline moiety through Friedländer synthesis or other suitable methods.
Coupling Reactions: The final step involves coupling the thiazole and quinoline derivatives under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, especially on the bromophenyl and chloroquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enenitrile is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, these compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enenitrile would depend on its specific biological target. Generally, thiazole derivatives may interact with enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloroquinolin-3-yl)prop-2-enenitrile
- (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyquinolin-3-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enenitrile lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrClN3OS/c1-28-18-7-4-14-8-15(21(24)26-19(14)10-18)9-16(11-25)22-27-20(12-29-22)13-2-5-17(23)6-3-13/h2-10,12H,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWVRFCCNGREH-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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